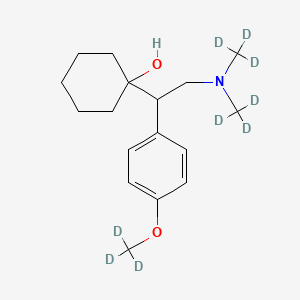
SD-254
Descripción general
Descripción
SD-254 is a complex organic compound that features multiple deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique isotopic composition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SD-254 typically involves multiple steps, including the introduction of deuterium atoms. A common approach might involve:
Starting Materials: The synthesis begins with commercially available starting materials, such as cyclohexanol and 4-methoxyphenyl derivatives.
Deuterium Incorporation: Deuterium can be introduced using deuterated reagents like deuterated methyl iodide (CD3I) or deuterated methanol (CD3OD).
Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent the exchange of deuterium with hydrogen. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
SD-254 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, PCC (Pyridinium chlorochromate)
Reducing Agents: LiAlH4, NaBH4
Catalysts: Pd/C, PtO2 (Adams’ catalyst)
Solvents: Anhydrous solvents like tetrahydrofuran (THF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
SD-254 has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on reaction mechanisms and kinetics.
Biology: Investigated for its potential use in deuterium-labeled compounds for metabolic studies and tracing biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate with altered pharmacokinetics due to deuterium incorporation.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of SD-254 depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of deuterium can affect the compound’s binding affinity, metabolic stability, and overall pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Bis(methyl)amino)-1-(4-methoxyphenyl)ethyl)cyclohexanol: The non-deuterated analog of the compound.
1-(2-(Bis(trideuteriomethyl)amino)-1-(4-(trideuteriomethoxy)phenyl)ethyl)benzene: A similar compound with a benzene ring instead of a cyclohexanol ring.
Uniqueness
SD-254 is unique due to its multiple deuterium atoms, which can significantly alter its physical and chemical properties. This makes it valuable for studying isotope effects and developing compounds with enhanced stability and altered pharmacokinetics.
Propiedades
Número CAS |
940297-30-3 |
|---|---|
Fórmula molecular |
C17H18D9NO2 |
Peso molecular |
286.46 g/mol |
Nombre IUPAC |
1-[2-[bis(trideuteriomethyl)amino]-1-[4-(trideuteriomethoxy)phenyl]ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3,3D3 |
Clave InChI |
PNVNVHUZROJLTJ-GQALSZNTSA-N |
SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |
SMILES isomérico |
[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC([2H])([2H])[2H])C2(CCCCC2)O)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SD-254; D9-venlafaxine; SD254; SD 254; Venlafaxine deuterium-substituted; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















